molecular formula C11H12N6O5 B10938941 methyl 1-methyl-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxylate

methyl 1-methyl-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxylate

Cat. No.: B10938941
M. Wt: 308.25 g/mol
InChI Key: SEKRVQWBXHLEFE-UHFFFAOYSA-N
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Description

METHYL 1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound featuring a pyrazole ring structure Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the desired position.

    Acetylation: The nitrated pyrazole undergoes acetylation with acetic anhydride to form the acetylated intermediate.

    Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted pyrazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

METHYL 1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-nitro-1H-pyrazole: Shares the pyrazole ring and nitro group but lacks the acetyl and ester functionalities.

    Methyl 1-methyl-4-amino-1H-pyrazole-5-carboxylate: Similar structure but with an amino group instead of a nitro group.

    1-Methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxylate: Contains a chloro group and an ethyl group, differing in substitution pattern.

Uniqueness

METHYL 1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and ester groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12N6O5

Molecular Weight

308.25 g/mol

IUPAC Name

methyl 2-methyl-4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]pyrazole-3-carboxylate

InChI

InChI=1S/C11H12N6O5/c1-15-10(11(19)22-2)8(4-12-15)14-9(18)6-16-5-7(3-13-16)17(20)21/h3-5H,6H2,1-2H3,(H,14,18)

InChI Key

SEKRVQWBXHLEFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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